6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using sulfonyl chloride derivatives.
Carboxamide Formation: The carboxamide group is formed through an amidation reaction, typically using amine derivatives and carboxylic acid chlorides.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammation and microbial growth . The compound’s sulfamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Known for its anti-inflammatory properties.
N-(4-aminocyclohexyl)pyrimidine-4-carboxamide: Exhibits excellent brain permeability.
Uniqueness
6-Ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its sulfamoyl group enhances its anti-inflammatory and antimicrobial activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-9-7-12(16-8-15-9)13(18)17-10-3-5-11(6-4-10)21(14,19)20/h3-8H,2H2,1H3,(H,17,18)(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHVPXCKMZEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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